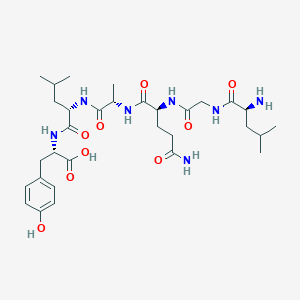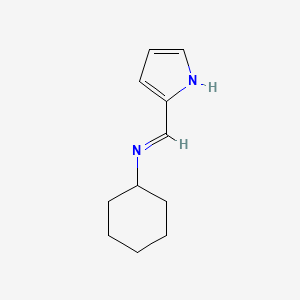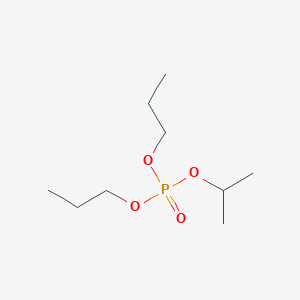![molecular formula C17H18FN5S B12580388 6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine CAS No. 625080-70-8](/img/structure/B12580388.png)
6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. This compound is characterized by the presence of a fluorine atom at the 6th position, a piperazine ring at the 7th position, and a thiophen-3-ylmethyl group attached to the nitrogen atom at the 4th position of the quinazoline core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 6th position of the quinazoline core using electrophilic fluorination reagents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring can be introduced at the 7th position through nucleophilic substitution reactions using piperazine or its derivatives.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached to the nitrogen atom at the 4th position through alkylation reactions using thiophen-3-ylmethyl halides or sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and piperazine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
Applications De Recherche Scientifique
6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one: This compound shares structural similarities with 6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine, particularly the presence of the fluorine atom and piperazine ring.
1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one: Another similar compound with a cyclopropyl group instead of the thiophen-3-ylmethyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the thiophen-3-ylmethyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
625080-70-8 |
|---|---|
Formule moléculaire |
C17H18FN5S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
6-fluoro-7-piperazin-1-yl-N-(thiophen-3-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H18FN5S/c18-14-7-13-15(8-16(14)23-4-2-19-3-5-23)21-11-22-17(13)20-9-12-1-6-24-10-12/h1,6-8,10-11,19H,2-5,9H2,(H,20,21,22) |
Clé InChI |
QTKSQDDGYKFZDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CSC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-](/img/structure/B12580306.png)


![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)

![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
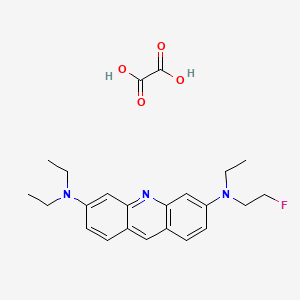

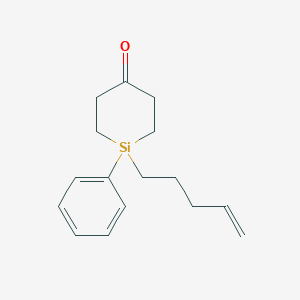
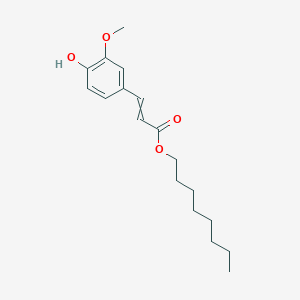
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
